Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
Description
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a spirocyclic compound featuring a bicyclic structure with two fused five-membered rings (2,7-diazaspiro[4.4]nonane).
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)9(7-16)6-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)/t9-,13+/m0/s1 |
InChI Key |
QEMZDNGDJSMWFR-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CNC2=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)CO |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
A representative synthetic route, based on literature and commercial synthesis protocols, includes:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Construction of spirocyclic diazaspiro core | Cyclization of appropriate diamine and keto ester precursors under controlled conditions | Formation of 2,7-diazaspiro[4.4]nonane scaffold |
| 2 | Introduction of tert-butyl ester protecting group | Reaction with tert-butyl chloroformate or similar reagent | Protection of carboxyl group as tert-butyl ester |
| 3 | Hydroxymethylation at position 9 | Hydroxymethylation via formaldehyde or related reagents under basic or catalytic conditions | Installation of hydroxymethyl substituent |
| 4 | Oxidation or selective functional group transformation | Use of mild oxidants or catalytic hydrogenation (e.g., Raney nickel in methanol) | Formation of 6-oxo group and final compound |
Example Synthetic Route
One documented industrial synthesis involves:
- Starting from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate .
- Catalytic hydrogenation using Raney nickel in methanol to reduce nitrile groups and facilitate ring closure.
- Subsequent functional group modifications to yield the hydroxymethyl and oxo groups at the desired stereochemical positions.
Reaction Conditions and Optimization
- Catalysts: Raney nickel is commonly used for hydrogenation steps to reduce nitrile intermediates and promote cyclization.
- Solvents: Methanol is preferred for hydrogenation and hydroxymethylation steps due to its polarity and compatibility.
- Temperature and Pressure: Hydrogenation typically carried out under moderate temperature and pressure to optimize yield and minimize side reactions.
- Purification: Chromatographic techniques and crystallization are used to isolate the racemic product with high purity.
Analytical Data Supporting Preparation
Crystallographic studies confirm:
- Bond lengths and angles consistent with the spirocyclic diazaspiro framework.
- Stereochemical configuration at positions 5 and 9 as racemic (5R,9S) and (5S,9R).
- Presence of hydroxymethyl and oxo functionalities verified by spectroscopic methods (NMR, IR).
Summary Table: Preparation Methods and Key Parameters
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate or similar precursors |
| Key Reactions | Cyclization, hydrogenation, hydroxymethylation, esterification |
| Catalysts | Raney nickel for hydrogenation |
| Solvents | Methanol, other polar solvents |
| Temperature | Moderate (room temp to 60°C) |
| Pressure | Hydrogen atmosphere, moderate pressure |
| Stereochemistry | Racemic mixture (5R,9S and 5S,9R) |
| Purification | Chromatography, recrystallization |
| Yield | Optimized for industrial scale (varies by protocol) |
Chemical Reactions Analysis
Types of Reactions
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is compared below with key analogs (Table 1):
Table 1: Structural Comparison of Spirocyclic Analogs
Key Observations:
- Hydroxymethyl vs. Ethyl : The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic ethyl group in Compound 6-6 .
- Oxygen vs. Nitrogen: Replacement of nitrogen with oxygen (e.g., 1-oxa-7-azaspiro[4.4]nonane derivatives) modifies electronic properties and hydrogen-bonding networks .
Physical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Analogs
The absence of hydroxymethyl in CAS 1194376-44-7 limits hydrogen bonding to N–H⋯O interactions, whereas the target compound’s hydroxymethyl group may form additional O–H⋯O/N bonds, influencing solubility and crystal packing.
Biological Activity
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C₁₃H₂₂N₂O₄
- Molecular Weight : 270.33 g/mol
- CAS Number : 2382112-33-4
The structure features a diazaspiro framework, which is known to influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various diazaspiro compounds, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15.3 | Induction of apoptosis through caspase activation |
| HEP-2 (Laryngeal) | 12.5 | Inhibition of cell proliferation |
| EAC (Ehrlich Ascites Carcinoma) | 10.0 | Disruption of mitochondrial function |
In a study by Howorko et al., the compound was shown to inhibit topoisomerase II activity at concentrations significantly lower than traditional chemotherapeutics like etoposide .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. A study on neuronal cells HT22 demonstrated that this compound could mitigate glutamate-induced cytotoxicity.
| Concentration (µM) | Neuroprotection (%) |
|---|---|
| 3 | 75 |
| 10 | 85 |
The neuroprotective effect is hypothesized to be due to its antioxidative activity, which helps in reducing oxidative stress in neuronal cells .
Antimicrobial Activity
Emerging data suggest that the compound also exhibits antimicrobial properties. Preliminary tests against various bacterial strains showed notable inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings indicate the potential for this compound to serve as a lead compound in developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy in Vivo
A recent animal model study evaluated the antitumor efficacy of this compound in mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with saline.
Case Study 2: Neuroprotection in Stroke Models
In a stroke model, administration of this compound resulted in improved neurological outcomes and reduced infarct size, suggesting its potential as a therapeutic agent for stroke management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
